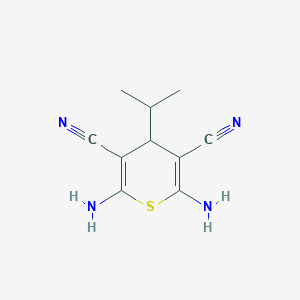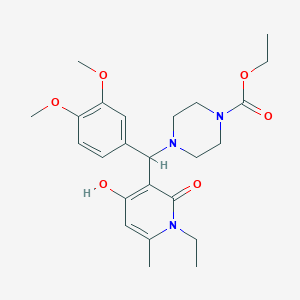
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Design
The research surrounding 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide has largely focused on its synthesis and the design of novel derivatives for various biological applications. Studies have explored the design and synthesis of related compounds to enhance their bioactivity, with a particular emphasis on exploring their potential as therapeutic agents.
For instance, novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed and synthesized, showcasing the interest in modifying the compound's structure to achieve desired chemical properties and biological activities (Yang Jing, 2010).
Biological Evaluation and Potential Therapeutic Uses
Further studies have expanded on the biological evaluation of these derivatives, assessing their potential therapeutic uses. For example, a synthesized compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was evaluated for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, indicating its potential as a therapeutic agent with noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (P. Nayak et al., 2014).
Structural and Molecular Analysis
Research has also delved into the structural and molecular analysis of related compounds, providing insights into their chemical behavior and interaction mechanisms. For instance, a study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide highlighted the competition between hydrogen, stacking, and halogen bonding, emphasizing the importance of noncovalent interactions in stabilizing crystal packing and influencing the compound's bioactivity (M. Gouda et al., 2022).
Antiviral Activity
Additionally, the development of new naphthalene derivatives, including the synthesis of 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, has been explored for their inhibitory activity against HIV-1 and HIV-2, showcasing the compound's potential in antiviral therapy (Nawar S. Hamad et al., 2010).
Antimicrobial and Cytotoxicity Studies
Research into modified Strobilurin derivatives, including some new 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, has shown good antimicrobial activity and cytotoxicity, further emphasizing the broad spectrum of potential therapeutic applications of these compounds (A. M. Sridhara et al., 2011).
Propiedades
IUPAC Name |
2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-19-17-9-5-4-8-16(17)18(23-24-19)14-22-20(28)21(29)26-12-10-25(11-13-26)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJOAYFNZFDLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18567077 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2428161.png)

![N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide](/img/structure/B2428164.png)
![5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2428168.png)


![1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2428174.png)



![(Z)-N-[2-Amino-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2428179.png)

![6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428182.png)
